molecular formula C17H11ClF3N5O3 B607182 Doravirine CAS No. 1338225-97-0

Doravirine

Cat. No. B607182
M. Wt: 425.7522
InChI Key: ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to treat HIV-1 infections . It is also known by the brand name Pifeltro . Doravirine is used with other anti-HIV medicines to treat human immunodeficiency virus (HIV) infection in patients who have not received HIV-1 medicines before, or in patients to replace their current HIV-1 medicines who have met certain doctor’s requirements .


Synthesis Analysis

Doravirine undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . The pharmacokinetics of doravirine are not greatly influenced by sex, age, race, or hepatic impairment .


Molecular Structure Analysis

The IUPAC name for Doravirine is 3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile .


Chemical Reactions Analysis

Doravirine is rapidly absorbed (median time to maximum plasma concentration, 1–4 h) and undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . No dose adjustment is necessary when doravirine is co-administered with strong CYP3A inhibitors .


Physical And Chemical Properties Analysis

Doravirine has a molecular weight of 425.75 and a chemical formula of C17H11ClF3N5O3 . It is rapidly absorbed and undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism .

Safety And Hazards

Doravirine can cause serious side effects, including changes in your immune system, called immune reconstitution inflammatory syndrome or IRIS . It is also noted that dust contact with the eyes can lead to mechanical irritation .

Future Directions

Merck has initiated a new Phase 3 clinical program with a lower dose of daily oral Islatravir in combination with Doravirine for the treatment of people with HIV-1 infection . This suggests that research is ongoing to improve the efficacy and safety of Doravirine in treating HIV-1 infection.

properties

IUPAC Name

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158386
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Doravirine

CAS RN

1338225-97-0
Record name Doravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doravirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,690
Citations
AJ Stockdale, S Khoo - Current Opinion in HIV and AIDS, 2022 - ingentaconnect.com
… Doravirine is a well tolerated and effective agent in … doravirine in the presence of prior NNRTI experience are required to better elucidate which patients will benefit most from doravirine …
Number of citations: 12 www.ingentaconnect.com
MA Colombier, JM Molina - Current Opinion in HIV and AIDS, 2018 - journals.lww.com
… The current review addresses the role of doravirine (DOR), a novel once-daily nonnucleoside reverse transcriptase inhibitor (NNRTI) in first-line therapy at a time in which …
Number of citations: 61 journals.lww.com
A Boyle, CE Moss, C Marzolini, S Khoo - Clinical pharmacokinetics, 2019 - Springer
… The pharmacokinetics of doravirine are not greatly influenced by sex, age, … doravirine in renal impairment when given as a single tablet, the fixed-dose combination tablet of doravirine/…
Number of citations: 25 link.springer.com
LC Campeau, Q Chen, D Gauvreau… - … Process Research & …, 2016 - ACS Publications
Doravirine is non-nucleoside reverse transcriptase inhibitor (NNRTI) currently in phase III clinical trials for the treatment of HIV infection. Herein we describe a robust kilo-scale synthesis …
Number of citations: 66 pubs.acs.org
C Hwang, MT Lai, D Hazuda - ACS infectious diseases, 2019 - ACS Publications
… Doravirine is the only NNRTI to successfully advance … approach to the discovery of doravirine by focusing on addressing … to the design and selection of doravirine as a novel NNRTI that …
Number of citations: 14 pubs.acs.org
ED Deeks - Drugs, 2018 - Springer
… in the development of doravirine leading to this first approval … Doravirine/lamivudine/tenofovir DF carries a boxed warning … Merck has a US patent covering doravirine and doravirine/…
Number of citations: 31 link.springer.com
KL Yee, RI Sanchez, P Auger, R Liu, L Fan… - Antimicrobial agents …, 2017 - Am Soc Microbiol
… Doravirine is a candidate for patients switching from less-well-tolerated NNRTIs, such as efavirenz. While doravirine is … a switch from efavirenz to doravirine were assessed. This was a 3-…
Number of citations: 30 journals.asm.org
AE Rock, J Lerner, ME Badowski - HIV/AIDS-Research and …, 2020 - Taylor & Francis
… doravirine, the goal of this manuscript is to review current and emerging data on the role of doravirine … doses of islatravir combined with doravirine and doravirine/lamivudine/tenofovir …
Number of citations: 16 www.tandfonline.com
KJ Wilby, NA Eissa - European Journal of Drug Metabolism and …, 2018 - Springer
… of doravirine and potential for drug–drug interactions. This review aimed to identify pharmacokinetic literature pertaining to doravirine, … Review findings show doravirine is …
Number of citations: 26 link.springer.com
K Bleasby, KL Fillgrove, R Houle, B Lu… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
… (≤20%) were reported at doravirine concentrations of ≥10 μM but with … doravirine, although with different catalytic efficiencies. Clinical trials reported elsewhere confirm that doravirine …
Number of citations: 23 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.